3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclopentane ring.
Introduction of Functional Groups: Subsequent steps involve the introduction of the isopropylcarbamoyl and trimethyl groups. This can be achieved through various organic reactions such as alkylation and acylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as batch processing and the use of automated synthesis equipment, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is utilized in several scientific research areas:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, thereby influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,2,2-Trimethyl-cyclopentanecarboxylic acid: Does not have the isopropylcarbamoyl group, affecting its biological activity and chemical properties.
Uniqueness
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications.
Properties
IUPAC Name |
1,2,2-trimethyl-3-(propan-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)14-10(15)9-6-7-13(5,11(16)17)12(9,3)4/h8-9H,6-7H2,1-5H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJUSTCMHUWDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(C1(C)C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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